

An In-depth Technical Guide to 3-Bromo-4-chlorobenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-chlorobenzylamine

Cat. No.: B1466819

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-chlorobenzylamine**, a key chemical intermediate in pharmaceutical and materials science research. The document details its core physicochemical properties, including molecular formula and weight, and outlines a robust synthesis protocol and methods for analytical characterization. Furthermore, it addresses critical safety and handling procedures and explores the compound's applications, particularly its role as a building block for protein degraders. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this versatile reagent.

Introduction: Strategic Importance of 3-Bromo-4-chlorobenzylamine

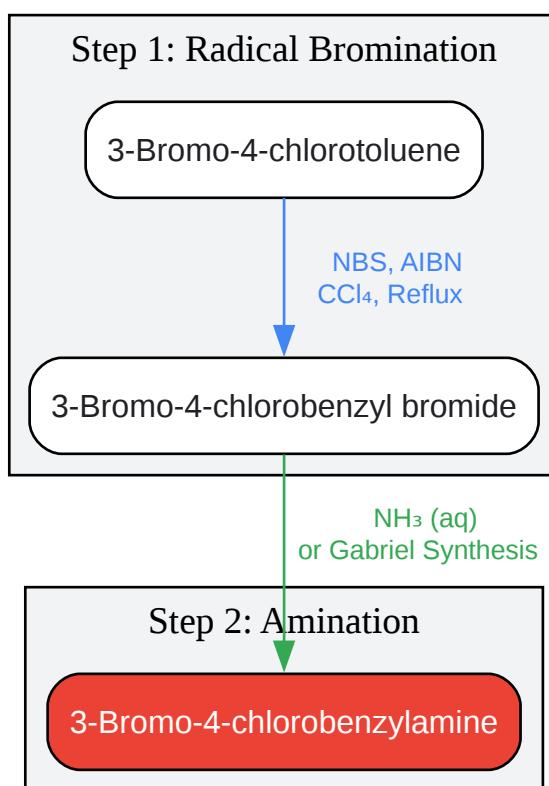
Halogenated organic compounds are foundational pillars in the synthesis of complex molecules, particularly within the pharmaceutical industry. The precise placement of different halogens on an aromatic scaffold offers chemists a powerful tool for directing synthetic pathways and modulating the biological activity of target molecules. **3-Bromo-4-chlorobenzylamine** is a prime example of such a strategic building block. Its structure, featuring a reactive benzylamine group and differentially reactive bromine and chlorine substituents on the phenyl ring, allows for sequential, site-selective modifications.

This distinct reactivity profile makes it a valuable precursor in the construction of polysubstituted aromatic systems, which are common motifs in active pharmaceutical ingredients (APIs). Specifically, it has been identified as a building block for developing protein degraders, a cutting-edge class of therapeutics. This guide synthesizes critical data to provide a holistic technical understanding of **3-Bromo-4-chlorobenzylamine** for laboratory applications.

Core Physicochemical Properties

The fundamental identity and physical characteristics of a chemical reagent are paramount for its effective use in synthesis and experimentation. All quantitative data for **3-Bromo-4-chlorobenzylamine** are summarized in the table below, compiled from verified chemical supplier databases.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ BrCIN	[1] [2]
Molecular Weight	220.5 g/mol (or 220.49 g/mol)	[1] [3] [4]
CAS Number	849367-49-3	[1] [2] [3]
MDL Number	MFCD18390315	[2] [3]
SMILES	BrC=1C=C(CN)C=CC1Cl	[2]
Purity	Typically ≥97%	[1]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[1] [3] [4]


Synthesis and Characterization

While specific synthesis routes for **3-Bromo-4-chlorobenzylamine** are proprietary or documented in specialized patents, a general and logical synthetic pathway can be inferred from standard organic chemistry principles. A common approach involves the reduction of a corresponding nitrile or the amination of a benzyl halide.

Generalized Synthesis Workflow

The synthesis of benzylamines often starts from the corresponding benzaldehyde or toluene derivative. A plausible route to **3-Bromo-4-chlorobenzylamine** begins with 3-Bromo-4-chlorotoluene, proceeds through bromination to form the benzyl bromide, which is then converted to the benzylamine.

Below is a conceptual workflow diagram illustrating this multi-step synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **3-Bromo-4-chlorobenzylamine**.

Experimental Protocol (Illustrative)

This protocol describes a common method for the conversion of a benzyl halide to a benzylamine, which corresponds to Step 2 of the workflow.

Objective: To synthesize **3-Bromo-4-chlorobenzylamine** from 3-Bromo-4-chlorobenzyl bromide.

Materials:

- 3-Bromo-4-chlorobenzyl bromide (1.0 eq)
- Aqueous ammonia (excess, e.g., 25-30% solution)
- Dichloromethane (DCM) or Diethyl ether
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Deionized water
- Saturated sodium bicarbonate solution
- Saturated brine solution

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-4-chlorobenzyl bromide in a suitable solvent like DCM.
- Amination: Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. The reaction is exothermic and should be controlled.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and extract the aqueous phase with DCM (3x).
- Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, saturated brine solution to remove impurities and residual base.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **3-Bromo-4-chlorobenzylamine** can be purified by column chromatography on silica gel or by vacuum distillation if it is a liquid at room temperature.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expect signals corresponding to the aromatic protons (in the ~7.0-7.5 ppm range), a singlet for the benzylic methylene ($-\text{CH}_2-$) protons (around 3.8-4.0 ppm), and a broad singlet for the amine ($-\text{NH}_2$) protons.
 - ^{13}C NMR: Expect distinct signals for the seven carbon atoms, with the benzylic carbon appearing around 45 ppm and the aromatic carbons in the 120-145 ppm range.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) and/or a protonated molecular peak ($[\text{M}+\text{H}]^+$) corresponding to the calculated molecular weight (approx. 220.5 g/mol). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around $3300\text{-}3400\text{ cm}^{-1}$) and C-H stretching for the aromatic and aliphatic groups.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is critical for laboratory safety. **3-Bromo-4-chlorobenzylamine** should be handled with care, following established safety protocols.

- Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][5]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]
- Handling: Use this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6][7] Avoid contact with skin and eyes.[6]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3][4] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3][4]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6]

Applications in Research and Drug Development

The utility of **3-Bromo-4-chlorobenzylamine** stems from its tailored structure, making it a valuable intermediate in several areas.

- Pharmaceutical Synthesis: Its primary application is as a versatile building block in medicinal chemistry. The benzylamine moiety is a common feature in many biologically active molecules and provides a handle for further derivatization. Benzylamine compounds are known to be important intermediates in the development of antibacterial and antifungal drugs.[8]
- Protein Degrader Building Blocks: This compound is explicitly categorized as a building block for protein degraders.[1] These novel therapeutics, such as PROTACs (Proteolysis Targeting Chimeras), require complex linkers and ligands, and substituted benzylamines are ideal starting points for constructing these molecular architectures.
- Materials Science: Substituted benzylamines can be used as curing agents for epoxy resins or as precursors for creating specialized polymers and functional materials.[8] The presence of halogens can impart specific properties like flame retardancy or modify the electronic characteristics of the final material.

Conclusion

3-Bromo-4-chlorobenzylamine is a high-value chemical intermediate with significant potential in advanced organic synthesis. Its defined molecular weight and formula are complemented by a versatile chemical structure that enables selective, multi-step modifications. By understanding its physicochemical properties, synthesis, and handling requirements, researchers in drug discovery and materials science can effectively leverage this compound to construct complex and novel molecular targets. Adherence to rigorous characterization and safety protocols is essential to ensure reliable and safe experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. appchemical.com [appchemical.com]
- 3. achmem.com [achmem.com]
- 4. 849367-49-3|3-Bromo-4-chlorobenzylamine|BLD Pharm [bldpharm.com]
- 5. 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4-chlorobenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1466819#3-bromo-4-chlorobenzylamine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com